N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide
CAS No.: 933022-95-8
Cat. No.: VC4864280
Molecular Formula: C18H15NO3S
Molecular Weight: 325.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933022-95-8 |
|---|---|
| Molecular Formula | C18H15NO3S |
| Molecular Weight | 325.38 |
| IUPAC Name | N-(2-ethoxyphenyl)-1-oxoisothiochromene-3-carboxamide |
| Standard InChI | InChI=1S/C18H15NO3S/c1-2-22-15-10-6-5-9-14(15)19-17(20)16-11-12-7-3-4-8-13(12)18(21)23-16/h3-11H,2H2,1H3,(H,19,20) |
| Standard InChI Key | GAFFMVDGGGLROC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Introduction
N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound with the CAS number 933022-95-8. It belongs to the class of isothiochromenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by its unique structure, featuring an ethoxyphenyl group attached to an isothiochromene core, which includes a carboxamide functional group.
Synthesis and Chemical Reactions
The synthesis of N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. While specific synthetic routes for this compound are not detailed in available literature, similar isothiochromene derivatives are often synthesized using strong bases or acids to facilitate key steps, and protecting groups may be employed to ensure selectivity during functionalization.
Analytical Techniques for Characterization
The structure and purity of N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Useful for determining the molecular weight and confirming the purity of the compound.
-
Liquid Chromatography–Mass Spectrometry (LC–MS): Offers a combination of separation and mass analysis for complex mixtures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume